molecular formula C10H13NO3 B1429091 ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate CAS No. 1263083-01-7

ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate

Cat. No.: B1429091
CAS No.: 1263083-01-7
M. Wt: 195.21 g/mol
InChI Key: IAKGAUXLXMOGDP-UHFFFAOYSA-N
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Description

Ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate is a complex organic compound characterized by its fused pyrano[4,3-b]pyrrole structure

Scientific Research Applications

Chemistry: In chemistry, ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a precursor for bioactive molecules or as a tool in studying biological pathways.

Medicine: The compound's potential medicinal applications are being explored, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug design and development.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties contribute to the development of new products and technologies.

Safety and Hazards

As with all chemicals, ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate should be handled with care. It is advisable to use personal protective equipment as required and to avoid release to the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions are carefully controlled to ensure the formation of the desired fused pyrano[4,3-b]pyrrole structure.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for higher yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN₃) or iodide ions (I⁻).

Major Products Formed: The reactions yield various products depending on the conditions and reagents used. For example, oxidation can produce carboxylic acids, while reduction can lead to the formation of alcohols.

Mechanism of Action

The mechanism by which ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 3-aminopyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate

  • Ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyridine-2-carboxylate

Uniqueness: Ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate stands out due to its fused pyrano[4,3-b]pyrrole structure, which imparts unique chemical and physical properties. These properties make it distinct from other similar compounds, allowing for specialized applications in various fields.

Properties

IUPAC Name

ethyl 1,4,6,7-tetrahydropyrano[4,3-b]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-2-14-10(12)9-5-7-6-13-4-3-8(7)11-9/h5,11H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKGAUXLXMOGDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate
Reactant of Route 2
ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate
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ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate
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ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate
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ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate
Reactant of Route 6
ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate

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